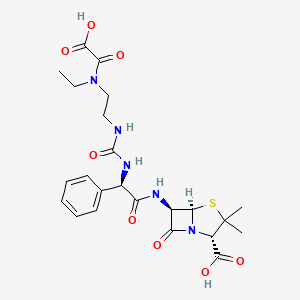
Caffeoylspermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Caffeoylspermidine is a naturally occurring polyamine conjugate found in various plant species. It is characterized by the presence of a caffeoyl group attached to the spermidine backbone. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1-Caffeoylspermidine can be synthesized through a series of chemical reactions involving the coupling of caffeic acid with spermidine. The synthetic route typically involves the activation of the carboxyl group of caffeic acid, followed by its reaction with spermidine under controlled conditions. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to obtain the compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Caffeoylspermidine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeoyl moiety can undergo oxidation to form quinones.
Reduction: The double bond in the caffeoyl group can be reduced to form dihydrocaffeoylspermidine.
Substitution: The amide bond can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N1-Caffeoylspermidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polyamine conjugates.
Biology: Studied for its role in plant defense mechanisms against pathogens.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of natural product-based fungicides and preservatives
Mécanisme D'action
N1-Caffeoylspermidine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups in the caffeoyl moiety can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Enzyme Inhibition: Inhibits enzymes involved in polyamine biosynthesis, such as S-adenosylmethionine decarboxylase (AdoMetDC), leading to reduced polyamine levels.
Comparaison Avec Des Composés Similaires
N1-Caffeoylspermidine can be compared with other similar compounds, such as:
Di-p-coumaroyl-caffeoylspermidine: Another polyamine conjugate with similar biological activities but different substitution patterns.
Tri-caffeoylspermidine: Contains three caffeoyl groups, offering enhanced biological activities compared to N1-Caffeoylspermidine.
Tri-p-coumaroylspermidine: Similar structure but with p-coumaroyl groups instead of caffeoyl groups
N1-Caffeoylspermidine stands out due to its unique combination of antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H25N3O3 |
|---|---|
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |
Clé InChI |
FVFDFXRLJHKPAH-FNORWQNLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)

![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)



![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)

![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)


